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Compound of Interest

Compound Name: Fgfr3-IN-5

Cat. No.: B10857930 Get Quote

An In-depth Technical Guide to Fgfr3-IN-5

Introduction
Fibroblast growth factor receptor 3 (FGFR3) is a member of the fibroblast growth factor

receptor family of tyrosine kinases, which play a crucial role in cell proliferation, differentiation,

and apoptosis.[1] Dysregulation of FGFR3 signaling, often due to mutations leading to

constitutive activation, is implicated in various developmental disorders and cancers, including

bladder cancer and glioblastoma.[1][2][3] Fgfr3-IN-5 is a potent and selective inhibitor of

FGFR3, making it a valuable tool for cancer research.[4] This guide provides a comprehensive

overview of the molecular properties, mechanism of action, and experimental evaluation of

Fgfr3-IN-5.

Physicochemical Properties
Fgfr3-IN-5 is a small molecule inhibitor with the following properties:

Property Value Reference

Molecular Formula C24H24FN7O3 [2][5]

Molecular Weight 477.49 g/mol [2][5]

CAS Number 2446664-72-6 [2][5]

Appearance White to off-white solid [2]
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Mechanism of Action and FGFR3 Signaling Pathway
Fgfr3-IN-5 functions as a selective inhibitor of the FGFR3 tyrosine kinase. The binding of

fibroblast growth factors (FGFs) to FGFR3 induces receptor dimerization and

autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This

activation initiates several downstream signaling cascades, including the RAS-MAPK, PI3K-

AKT, PLCγ, and JAK/STAT pathways, which are crucial for cell growth and survival.[3][6][7]

Fgfr3-IN-5 presumably binds to the ATP-binding pocket of the FGFR3 kinase domain,

preventing its phosphorylation and subsequent activation of these downstream pathways.
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Caption: FGFR3 signaling pathway and the inhibitory action of Fgfr3-IN-5.
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Biological Activity and Selectivity
Fgfr3-IN-5 has been demonstrated to be a highly potent inhibitor of FGFR3 with selectivity over

other FGFR family members. The half-maximal inhibitory concentration (IC50) values are

summarized below.

Target IC50 (nM) Cell Line / Assay Reference

FGFR3 3 Biochemical Assay [4]

FGFR2 44 Biochemical Assay [4]

FGFR1 289 Biochemical Assay [4]

FGFR3 8 HEK-293 Cells [4]

FGFR1 59 HEK-293 Cells [4]

Experimental Protocols
The following are generalized protocols for determining the IC50 value of Fgfr3-IN-5.

Experimental Workflow for IC50 Determination
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Caption: A generalized workflow for determining the IC50 value of an inhibitor.

Biochemical Kinase Assay (e.g., LanthaScreen™)
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This protocol is a generalized method for determining the IC50 of an inhibitor in a biochemical

assay.

Materials:

Recombinant FGFR3 kinase

Fluorescently labeled peptide substrate

Europium-labeled anti-phosphopeptide antibody

ATP

Fgfr3-IN-5

Assay buffer

384-well microplates

Procedure:

Kinase Concentration Optimization: Determine the optimal concentration of FGFR3 kinase

required to produce a significant signal change (EC80) in the presence of a high ATP

concentration (e.g., 1 mM).

ATP Km Determination: Using the optimized kinase concentration, perform the assay with a

serial dilution of ATP to determine the apparent Michaelis constant (Km) for ATP.

Inhibitor IC50 Determination: a. Prepare a serial dilution of Fgfr3-IN-5 in the appropriate

solvent (e.g., DMSO). b. In a 384-well plate, add the FGFR3 kinase at its optimized

concentration (determined in step 1, adjusted for the ATP Km). c. Add the Fgfr3-IN-5
dilutions to the wells. d. Initiate the kinase reaction by adding a solution containing the

peptide substrate and ATP (at the determined Km concentration). e. Incubate the plate at

room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and detect the

signal by adding a solution containing EDTA and the Eu-labeled antibody. g. After another

incubation period, read the plate on a time-resolved fluorescence resonance energy transfer

(TR-FRET) compatible plate reader.
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Data Analysis: a. Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (e.g., MTT Assay)
This protocol describes a general method for assessing the effect of Fgfr3-IN-5 on the

proliferation of cancer cell lines that are dependent on FGFR3 signaling.

Materials:

Cancer cell line with known FGFR3 activation (e.g., a bladder cancer cell line)

Complete cell culture medium

Fgfr3-IN-5

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a detergent solution)

96-well cell culture plates

Phosphate-buffered saline (PBS)

Procedure:

Cell Plating: a. Culture the selected cancer cell line to ~80% confluency. b. Trypsinize and

resuspend the cells in fresh medium. c. Seed the cells into a 96-well plate at a

predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow

for attachment.

Inhibitor Treatment: a. Prepare a serial dilution of Fgfr3-IN-5 in cell culture medium. b.

Remove the old medium from the cell plate and add the medium containing the different

concentrations of Fgfr3-IN-5. Include a vehicle control (e.g., DMSO) and a no-treatment

control. c. Incubate the cells for a specified period (e.g., 48-72 hours).

MTT Assay: a. Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable

cells will reduce the yellow MTT to purple formazan crystals. b. Carefully remove the medium
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containing MTT. c. Add a solubilization buffer to each well to dissolve the formazan crystals.

d. Shake the plate gently for 10 minutes to ensure complete dissolution.

Data Analysis: a. Measure the absorbance of each well at a specific wavelength (e.g., 490

nm or 570 nm) using a microplate reader. b. Calculate the percentage of cell viability for

each concentration relative to the vehicle control. c. Plot the percentage of viability against

the logarithm of the inhibitor concentration and fit the data to a dose-response curve to

determine the IC50 value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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